Cas no 65195-55-3 (Avermectin B1a)

Avermectin B1a 化学的及び物理的性質
名前と識別子
-
- Avermectin B1a
- ABERMECTINS
- 5-o-demethyl-avermectin a1
- 5-O-DemethylAvermectin A1a
- Antibiotic C-076B1a
- Avamectin B1a
- C-076B1a
- Abamectin B1a
- [3H]-Abamectin B1a
- 22,23-dihydroavermectinh B1a
- abamectin component B1a
- Abamectin komponente B1a
- Abamectina [Spanish]
- Abamectine [French]
- Abamectinum [Latin]
- Antibiotic C 076B1a
- Avermectin B(1)a
- Caswell No. 063AB
- Vertimec(R)018SC
- Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran],avermectin A1a deriv.
- L676863
-
- MDL: MFCD01939385
- インチ: InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
- InChIKey: RRZXIRBKKLTSOM-VRFQAOMKSA-N
- ほほえんだ: C[C@@H](CC)[C@]1([H])[C@@H](C)C=C[C@@]2(O[C@@]3([H])C[C@]([H])(OC([C@@]4([H])[C@@](/C(CO5)=C/C=C/[C@H](C)[C@H](O[C@@]6([H])C[C@H](OC)[C@@H](O[C@]7([H])O[C@@H](C)[C@H](O)[C@@H](OC)C7)[C@H](C)O6)/C(C)=C/C3)(O)[C@@]5([H])[C@H](O)C(C)=C4)=O)C2)O1
計算された属性
- せいみつぶんしりょう: 872.49200
- どういたいしつりょう: 872.492
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 62
- 回転可能化学結合数: 8
- 複雑さ: 1730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 170A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.24
- ゆうかいてん: 157~162 oC
- ふってん: 940.9°C at 760 mmHg
- フラッシュポイント: 268.1 oC
- 屈折率: 1.571
- PSA: 170.06000
- LogP: 5.37740
Avermectin B1a セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300-H310-H330-H373-H410
- 警告文: P260-P264-P273-P280-P284-P301+P310
- 危険物輸送番号:UN 2588
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:6.1(a)
- 危険レベル:6.1
- 危険レベル:6.1(a)
- 包装等級:II
- 包装カテゴリ:II
- 包装グループ:Ⅰ
Avermectin B1a 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Avermectin B1a 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15308-10mM*1 mL in DMSO |
Avermectin B1a |
65195-55-3 | 96.40% | 10mM*1 mL in DMSO |
¥340 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39310-5mg |
Avermectin B1a |
65195-55-3 | 95% | 5mg |
¥1998.0 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7605-50mg |
Avermectin B1a |
65195-55-3 | 95% | 50mg |
¥ 578 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7605-25 mg |
Avermectin B1a |
65195-55-3 | 95.00% | 25mg |
¥6545.00 | 2022-04-26 | |
BioAustralis | BIA-A1010-5 mg |
Avermectin B1a |
65195-55-3 | >99%byHPLC | 5mg |
$186.00 | 2023-08-29 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7605-10 mg |
Avermectin B1a |
65195-55-3 | 95.00% | 10mg |
¥3185.00 | 2022-04-26 | |
abcr | AB334834-1 g |
Avermectin B1A, 95%; . |
65195-55-3 | 95% | 1 g |
€257.40 | 2023-07-19 | |
MedChemExpress | HY-15308-10mM*1mLinDMSO |
Avermectin B1a |
65195-55-3 | ≥95.0% | 10mM*1mLinDMSO |
¥3360 | 2022-05-18 | |
MedChemExpress | HY-15308-50mg |
Avermectin B1a |
65195-55-3 | 96.40% | 50mg |
¥700 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202070-CW-1 mg |
Avermectin B1a, |
65195-55-3 | >99% | 1mg |
¥2,332.00 | 2023-07-11 |
Avermectin B1a 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
Avermectin B1aに関する追加情報
Comprehensive Analysis of Avermectin B1a (CAS No. 65195-55-3): Properties, Applications, and Industry Trends
Avermectin B1a (CAS No. 65195-55-3) is a naturally occurring macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. As a key component of the avermectin family, it has garnered significant attention in agricultural, veterinary, and pharmaceutical research due to its potent bioactivity. This article delves into the molecular structure, mechanisms of action, and cutting-edge applications of Avermectin B1a, while addressing trending topics such as sustainable agriculture, parasite resistance, and green chemistry.
The chemical formula of Avermectin B1a is C48H72O14, with a molecular weight of 873.09 g/mol. Its unique 16-membered macrocyclic ring and disaccharide moiety contribute to its high affinity for glutamate-gated chloride channels in invertebrates, making it a highly effective parasiticide. Recent studies highlight its role in integrated pest management (IPM) systems, particularly as demand for eco-friendly pesticides surges amid global concerns over chemical runoff and biodiversity loss.
In veterinary medicine, formulations containing Avermectin B1a are widely used to combat nematodes and arthropods in livestock. With the rise of anthelmintic resistance—a hot topic in veterinary forums—researchers are exploring synergistic combinations with plant-derived compounds like tannins or essential oils to enhance efficacy. The compound's low toxicity to mammals (LD50 > 300 mg/kg in rats) further supports its adoption in animal health protocols.
The pharmaceutical industry has investigated Avermectin B1a derivatives for potential anticancer and antiviral properties. A 2023 study published in Nature Chemical Biology revealed its modulation of P-glycoprotein transporters, sparking discussions about drug delivery optimization in oncology. Meanwhile, formulation scientists are developing nanocarrier systems to improve its bioavailability—a frequent search query in academic databases.
Environmental fate studies show Avermectin B1a undergoes rapid photodegradation (DT50 < 12 hours in sunlight), addressing consumer concerns about soil persistence. Innovations like microencapsulation and UV-stabilized coatings now extend its field stability while reducing application frequency—a breakthrough frequently cited in precision agriculture webinars.
Analytical methods for Avermectin B1a quantification remain a focal point, with HPLC-MS/MS achieving detection limits below 0.1 ppb. Regulatory agencies including the EPA and EFSA have established maximum residue limits (MRLs) ranging from 5–50 μg/kg in food crops, reflecting rigorous food safety standards. These protocols align with the FAO's push for residue monitoring technologies—a trending search term in food safety portals.
Market projections indicate 6.8% CAGR growth for avermectin-based products through 2030, driven by Asia-Pacific demand. However, the industry faces challenges like supply chain volatility for fermentation raw materials—a topic dominating LinkedIn's agrochemical groups. Emerging biosynthetic engineering approaches aim to boost yields, with CRISPR-modified Streptomyces strains showing 40% higher output in pilot studies.
Quality control protocols for Avermectin B1a require strict monitoring of related substances like Avermectin B1b (CAS No. 65195-56-4). The USP-NF monograph specifies ≤3.0% B1b content, ensuring batch consistency—a critical parameter for GMP-certified manufacturers. These standards support the compound's inclusion in WHO's Essential Medicines List for veterinary applications.
Recent patent filings reveal novel Avermectin B1a co-crystals with improved solubility—addressing a key limitation discussed in pharmaceutical subreddits. Meanwhile, AI-driven discovery platforms are screening thousands of semi-synthetic derivatives for enhanced target specificity, merging traditional natural products chemistry with computational drug design methodologies.
As the scientific community marks the 45th anniversary of avermectin's discovery, this molecule continues to inspire innovations across disciplines. From biopesticide formulations meeting organic farming standards to its unexplored potential in neglected tropical diseases, Avermectin B1a exemplifies how natural compounds can address contemporary challenges in health and agriculture.
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